4-Methoxy-2-((tetrahydro-2H-pyran-4-yl)methoxy)benzoic acid
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Overview
Description
4-Methoxy-2-((tetrahydro-2H-pyran-4-yl)methoxy)benzoic acid is an organic compound that belongs to the class of benzoic acids This compound is characterized by the presence of a methoxy group at the 4-position and a tetrahydro-2H-pyran-4-ylmethoxy group at the 2-position of the benzoic acid core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methoxy-2-((tetrahydro-2H-pyran-4-yl)methoxy)benzoic acid typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 4-methoxybenzoic acid and tetrahydro-2H-pyran-4-ylmethanol.
Esterification: The first step involves the esterification of 4-methoxybenzoic acid with tetrahydro-2H-pyran-4-ylmethanol in the presence of a suitable catalyst, such as sulfuric acid or p-toluenesulfonic acid, to form the corresponding ester.
Hydrolysis: The ester is then hydrolyzed under acidic or basic conditions to yield this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes and the use of automated reactors to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis.
Chemical Reactions Analysis
Types of Reactions
4-Methoxy-2-((tetrahydro-2H-pyran-4-yl)methoxy)benzoic acid can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a carboxylic acid or aldehyde.
Reduction: The benzoic acid moiety can be reduced to form the corresponding alcohol.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as amines, thiols, and halides can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of 4-methoxy-2-((tetrahydro-2H-pyran-4-yl)methoxy)benzaldehyde or this compound.
Reduction: Formation of 4-methoxy-2-((tetrahydro-2H-pyran-4-yl)methoxy)benzyl alcohol.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4-Methoxy-2-((tetrahydro-2H-pyran-4-yl)methoxy)benzoic acid has several applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 4-Methoxy-2-((tetrahydro-2H-pyran-4-yl)methoxy)benzoic acid depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to various physiological effects. The exact pathways and molecular targets involved are subject to ongoing research.
Comparison with Similar Compounds
Similar Compounds
4-Methoxybenzoic acid: Lacks the tetrahydro-2H-pyran-4-ylmethoxy group, making it less versatile in certain applications.
2-((Tetrahydro-2H-pyran-4-yl)methoxy)benzoic acid: Lacks the methoxy group at the 4-position, which may affect its reactivity and biological activity.
Uniqueness
4-Methoxy-2-((tetrahydro-2H-pyran-4-yl)methoxy)benzoic acid is unique due to the presence of both the methoxy group and the tetrahydro-2H-pyran-4-ylmethoxy group, which confer distinct chemical and biological properties
Properties
IUPAC Name |
4-methoxy-2-(oxan-4-ylmethoxy)benzoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18O5/c1-17-11-2-3-12(14(15)16)13(8-11)19-9-10-4-6-18-7-5-10/h2-3,8,10H,4-7,9H2,1H3,(H,15,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TXZAGDWCMMCXOQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)C(=O)O)OCC2CCOCC2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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